Traditional DAG analogs lack the spatiotemporal precision required for dissecting rapid lipid signaling. OptoDArG is a photoswitchable DAG that enables reversible, optical clamping of TRPC3/6/7 channels without genetic manipulation.
Reliable, ready-to-use reagent for advanced ion channel pharmacology.
OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog engineered for the high-precision photopharmacological control of lipid-gated ion channels, particularly TRPC3, TRPC6, and TRPC7 [1]. Featuring two azobenzene moieties within its acyl chains, the compound undergoes rapid, reversible photoisomerization between a biologically inactive trans state and an active cis state upon exposure to specific light wavelengths[1]. For research procurement, OptoDArG serves as a critical reagent for establishing an optical lipid clamp, offering superior spatiotemporal resolution over traditional chemical agonists without the complex viral delivery workflows required by protein-based optogenetics[1].
Substituting OptoDArG with traditional chemical DAG analogs (such as OAG) or earlier-generation photoswitchable lipids (like PhoDAG-1) severely compromises experimental precision and workflow efficiency [1]. Conventional chemical agonists rely on slow, diffusion-limited perfusion and washout, making it impossible to capture sub-second channel kinetics or achieve localized subcellular activation [1]. Furthermore, while first-generation photolipids like PhoDAG-1 offer optical control, they suffer from low potency, requiring working concentrations up to 400 µM that can induce non-specific membrane disruptions and solubility issues [1]. OptoDArG overcomes these limitations by delivering robust activation at a fraction of the concentration, ensuring high signal-to-noise ratios and reliable reproducibility in complex electrophysiological assays [1].
In comparative electrophysiological studies of TRPC3-expressing HEK293 cells, OptoDArG demonstrated significantly higher efficacy than its predecessor, PhoDAG-1 [1]. While PhoDAG-1 required a working concentration of 400 µM to elicit a functional response, OptoDArG achieved comparable or superior maximal channel activation at just 30 µM [1]. This >10-fold reduction in required concentration minimizes the risk of solvent toxicity, reduces non-specific membrane destabilization, and significantly lowers the cost per assay[1].
| Evidence Dimension | Effective working concentration for TRPC3 activation |
| Target Compound Data | 30 µM (OptoDArG) |
| Comparator Or Baseline | 400 µM (PhoDAG-1) |
| Quantified Difference | >10-fold reduction in required concentration |
| Conditions | Whole-cell patch clamp in TRPC3-expressing HEK293 cells |
Lower working concentrations simplify formulation, prevent solvent-induced cellular toxicity, and extend the number of assays per procured vial.
Unlike traditional diacylglycerol analogs which require minutes for diffusion-based washout, OptoDArG provides millisecond-scale kinetic control [1]. Upon illumination with UV light (340-365 nm), the trans-to-cis isomerization rapidly activates TRPC3 conductances to levels matching endogenous PLC stimulation [1]. Subsequent illumination with blue light (430 nm) reverts the molecule to the inactive trans state almost instantaneously, allowing for repeated activation-deactivation cycling within the same cell without complex microfluidic perfusion systems [1].
| Evidence Dimension | Deactivation kinetics |
| Target Compound Data | Millisecond-scale deactivation via 430 nm blue light |
| Comparator Or Baseline | Minutes-scale deactivation via washout for traditional DAG analogs |
| Quantified Difference | Orders of magnitude faster signal termination |
| Conditions | Real-time ionic conductance monitoring via optical lipid clamp |
Optical reversibility eliminates the need for cumbersome perfusion setups, streamlining high-throughput electrophysiology workflows.
A critical procurement metric for photopharmacological probes is the absence of dark activity. In its thermodynamically stable trans form (maintained in the dark or under blue light), OptoDArG exhibits no significant effect on basal membrane conductances in either TRPC3-expressing or wild-type cells [1]. This clean baseline ensures that the observed biological responses are strictly light-dependent, providing a superior signal-to-noise ratio compared to constitutive chemical agonists or leaky inducible genetic systems[1].
| Evidence Dimension | Basal membrane conductance (dark state) |
| Target Compound Data | No significant deviation from baseline (trans-OptoDArG) |
| Comparator Or Baseline | Constitutive background noise from generic chemical agonists |
| Quantified Difference | Near-zero off-target background activity |
| Conditions | Unilluminated / 430 nm blue light conditions in HEK293 cells |
A stable, inactive dark state is essential for assay reproducibility and avoiding false-positive signals in sensitive ion channel research.
Traditional optogenetic approaches require the introduction of foreign genetic material to express light-sensitive proteins, a process that is time-consuming and potentially cytotoxic [1]. In contrast, OptoDArG functions as a synthetic chemical additive that spontaneously integrates into the lipid bilayer from the extracellular solution [1]. This capability allows researchers to achieve optical control over endogenous lipid-gated channels in native tissues without the regulatory and technical hurdles of genetic engineering [1].
| Evidence Dimension | Preparation time and protocol complexity |
| Target Compound Data | Immediate application via extracellular perfusion (minutes) |
| Comparator Or Baseline | Viral vector delivery / transfection for protein optogenetics (days to weeks) |
| Quantified Difference | Elimination of multi-day transfection workflows |
| Conditions | Application in native or primary cell lines |
Chemical optogenetics dramatically accelerates experimental timelines and enables optical control in hard-to-transfect primary cells.
OptoDArG is the premier reagent for establishing an optical lipid clamp to study TRPC3, TRPC6, and TRPC7 channels [1]. Because of its 30 µM potency and rapid reversibility, it is uniquely suited for high-resolution patch-clamp screening of channel modulators, allowing researchers to isolate lipid-sensing mechanisms without the confounding variables of upstream PLC signaling [1].
Due to its ability to be activated by highly focused UV lasers, OptoDArG enables the precise mapping of lipid-protein interactions at the subcellular level [1]. This makes it an essential tool for advanced microscopy and localized signaling studies where traditional, globally applied chemical DAG analogs would obscure spatial dynamics [1].
Beyond native ion channels, OptoDArG serves as a highly effective dopant in synthetic lipid bilayers to optically control the permeation of specific ion carriers, such as valinomycin [2]. Its robust trans-to-cis photoisomerization alters bilayer properties, making it a valuable component for developing artificial neuronal systems and light-responsive liposomal platforms [2].